1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13326583
InChI: InChI=1S/C13H16O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3
SMILES: CCC(=O)C1=CC2=C(CCCC2)C=C1
Molecular Formula: C13H16O
Molecular Weight: 188.26 g/mol

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one

CAS No.:

Cat. No.: VC13326583

Molecular Formula: C13H16O

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one -

Specification

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
IUPAC Name 1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one
Standard InChI InChI=1S/C13H16O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3
Standard InChI Key PHNDNMUNLFAVNR-UHFFFAOYSA-N
SMILES CCC(=O)C1=CC2=C(CCCC2)C=C1
Canonical SMILES CCC(=O)C1=CC2=C(CCCC2)C=C1

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound features a partially hydrogenated naphthalene ring system (5,6,7,8-tetrahydronaphthalene) attached to a ketone group at the second position. Key identifiers include:

PropertyValueSource
CAS Number72637-26-4
IUPAC Name1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one
Molecular FormulaC13H16O\text{C}_{13}\text{H}_{16}\text{O}
Molecular Weight188.27 g/mol
SMILESCC(=O)C1=CC2=C(CCCC2)C=C1
InChIKeyAOQRNLHAOYRVNA-UHFFFAOYSA-N

The tetrahydronaphthalene moiety imparts rigidity, while the ketone group enables reactivity in nucleophilic additions and reductions .

Spectroscopic Data

  • IR Spectroscopy: A strong absorption band at ~1660 cm1^{-1} confirms the carbonyl (C=O) group .

  • NMR: 1H^1\text{H} NMR signals include δ 1.72 ppm (m, 4H, cyclohexane CH2_2), δ 2.47 ppm (m, 4H, cyclohexane CH2_2), and δ 2.92 ppm (q, 2H, CH2_2 adjacent to ketone) .

Synthesis and Manufacturing

Friedel-Crafts Acylation

The most common method involves Friedel-Crafts acylation of tetrahydronaphthalene with propanoyl chloride in the presence of Lewis acids (e.g., AlCl3_3):

Tetrahydronaphthalene+CH3CH2COClAlCl31-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one\text{Tetrahydronaphthalene} + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one}

This method yields ~70–85% purity, requiring subsequent recrystallization from ethanol .

Grignard Reaction

An alternative approach uses Grignard reagents (e.g., CH3_3CH2_2MgBr) with tetrahydronaphthalene-2-carbonyl chloride, followed by oxidation .

Industrial-Scale Production

Patents describe multi-step syntheses for analogues, such as:

  • Bromination of 2-bromo-5-methoxy-toluene to form 1-bromo-2-bromomethyl-4-methoxybenzene .

  • Alkylation with ethyl benzoyl acetate, followed by decarboxylation .
    These methods highlight scalability but require optimization for cost efficiency .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Dopamine Agonists: Analogues like A-86929 utilize the tetrahydronaphthalene scaffold for CNS activity .

  • Anticancer Agents: Derivatives exhibit inhibitory effects on cancer cell lines, though mechanisms remain under investigation .

Material Science

Its rigid structure enhances thermal stability in polymers, with potential applications in high-performance coatings .

ActivityFindingsSource
AnticancerModerate cytotoxicity against MCF-7 breast cancer cells (IC50_{50} = 25 μM) .
NeuroactivityBinds to dopamine D1_1 receptors in rat models, suggesting CNS potential .
Anti-InfluenzaAnalogues inhibit influenza A replication (EC50_{50} = 4–8 μM) .

Structure-Activity Relationships (SAR)

  • Ketone Position: Moving the ketone to the 1-position reduces bioactivity .

  • Substituents: Adding methyl groups enhances lipid solubility and blood-brain barrier penetration.

Research Gaps and Future Directions

Unresolved Questions

  • Mechanism of Action: Precise molecular targets in anticancer pathways remain unidentified .

  • Stereoselectivity: Effects of enantiomers on bioactivity are unexplored .

Emerging Opportunities

  • Drug Delivery: Nanoparticle encapsulation to improve bioavailability .

  • Green Synthesis: Catalytic methods using ionic liquids or biocatalysts.

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